GT 949

Übersicht

Beschreibung

GT949 ist ein selektiver, positiver allosterischer Modulator des exzitatorischen Aminosäuretransporters 2 (EAAT2). Es wurde als eine Verbindung identifiziert, die den Glutamattransport verstärkt, was für die Aufrechterhaltung des Gleichgewichts von Neurotransmittern im zentralen Nervensystem entscheidend ist. Die Verbindung hat aufgrund ihrer Fähigkeit, Glutamatspiegel zu regulieren, Potenzial in neuroprotektiven Anwendungen gezeigt .

Vorbereitungsmethoden

Die Synthese von GT949 umfasst einen mehrstufigen Prozess, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen umfasst. Die Syntheseroute beginnt typischerweise mit kommerziell erhältlichen Ausgangsmaterialien und umfasst Reaktionen wie die Ugi-Mehrkomponentenreaktion . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Reinheit und Ausbeute des Endprodukts sicherzustellen. Industrielle Produktionsverfahren können die Skalierung dieser Reaktionen und die Optimierung der Bedingungen für die großtechnische Synthese umfassen.

Analyse Chemischer Reaktionen

GT949 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: GT949 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: GT949 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

GT949 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung der Mechanismen des Glutamattransports und dessen Regulation.

Biologie: Untersuchung seiner Rolle bei der Modulation von Neurotransmitterspiegeln und seinen potenziellen neuroprotektiven Wirkungen.

Medizin: Erforscht als potenzielles Therapeutikum für neurologische Erkrankungen, die mit dysregulierten Glutamatspiegeln zusammenhängen, wie Alzheimer-Krankheit und amyotrophe Lateralsklerose.

Wirkmechanismus

GT949 übt seine Wirkung aus, indem es an den exzitatorischen Aminosäuretransporter 2 (EAAT2) bindet und dessen Aktivität steigert. Diese positive allosterische Modulation erhöht den Transport von Glutamat in die Zellen, wodurch der extrazelluläre Glutamatspiegel reduziert und Exzitotoxizität verhindert wird. Zu den beteiligten molekularen Zielstrukturen gehört das EAAT2-Protein, und die betroffenen Pfade sind diejenigen, die mit Glutamattransport und Neurotransmission zusammenhängen .

Wirkmechanismus

GT949 exerts its effects by binding to the excitatory amino acid transporter-2 (EAAT2) and enhancing its activity. This positive allosteric modulation increases the transport of glutamate into cells, thereby reducing extracellular glutamate levels and preventing excitotoxicity. The molecular targets involved include the EAAT2 protein, and the pathways affected are those related to glutamate transport and neurotransmission .

Vergleich Mit ähnlichen Verbindungen

GT949 ist einzigartig in seiner hohen Selektivität und Potenz als positiver allosterischer Modulator von EAAT2. Ähnliche Verbindungen umfassen:

DA-023: Ein weiterer selektiver EAAT2-positiver allosterischer Modulator mit ähnlichen neuroprotektiven Eigenschaften.

NA-014: Eine Verbindung aus der gleichen Serie wie GT949, die ebenfalls Selektivität für EAAT2 zeigt.

GT949 zeichnet sich durch seine spezifische Bindungsaffinität und die signifikante Steigerung des Glutamattransports aus, die es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen macht.

Eigenschaften

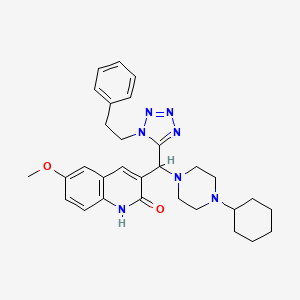

IUPAC Name |

3-[(4-cyclohexylpiperazin-1-yl)-[1-(2-phenylethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O2/c1-39-25-12-13-27-23(20-25)21-26(30(38)31-27)28(36-18-16-35(17-19-36)24-10-6-3-7-11-24)29-32-33-34-37(29)15-14-22-8-4-2-5-9-22/h2,4-5,8-9,12-13,20-21,24,28H,3,6-7,10-11,14-19H2,1H3,(H,31,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWPOIUAPXDLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)C(C3=NN=NN3CCC4=CC=CC=C4)N5CCN(CC5)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

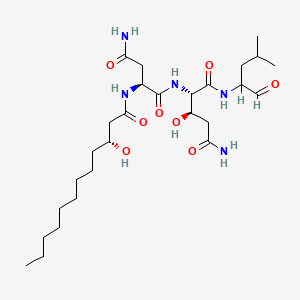

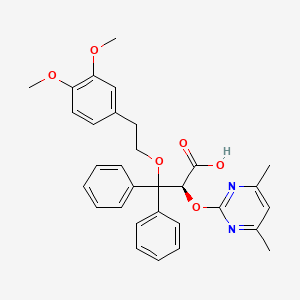

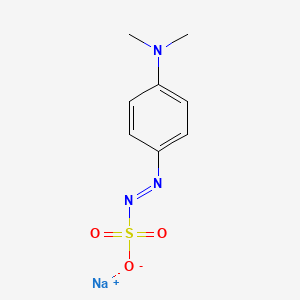

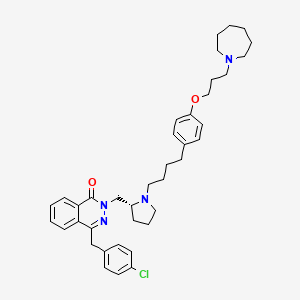

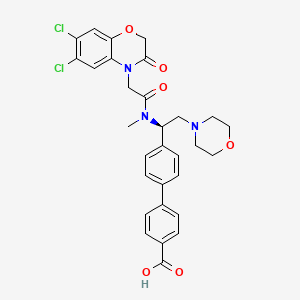

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxy}methyl)phosphonic acid](/img/structure/B1672340.png)

![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)

![N-(4-(2-(Benzo[d]thiazol-2-yl)piperidine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B1672354.png)

![[1,1'-Biphenyl]-4-methanamine, N-(2,3-dihydro-1H-inden-2-yl)-3,5-difluoro-3'-(1H-1,2,4-triazol-5-yl)-](/img/structure/B1672355.png)